3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c14-10-8-3-4-9(7-2-1-5-16-6-7)17-13(8)19-11(10)12(15)18/h1-6H,14H2,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLFGYICIMYMGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. The process can be summarized as follows:
Starting Material: 3-amino-thiophene-2-carboxylate derivatives.
Cyclization: The cyclization is achieved using a one-carbon source reagent such as formic acid or triethyl orthoformate.
Intermediate Formation: The intermediate β-keto amides are formed by reacting with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene.
Final Cyclization: The β-keto amides are then cyclized to form the thieno[2,3-b]pyridine derivatives by heating with pyrrolidine in toluene using calcium chloride as a desiccant.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group and the pyridine ring can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Kinase Activity
The compound has been identified as an inhibitor of the IκB kinase (IKK) complex, which plays a critical role in the NF-kB signaling pathway. This pathway is essential in regulating immune responses and inflammation. The inhibition of IKK can be beneficial in treating various diseases, including:
- Autoimmune Diseases : Conditions such as rheumatoid arthritis and lupus can be managed by targeting this pathway to reduce inflammation.
- Cancer : The NF-kB pathway is often dysregulated in cancer, making this compound a candidate for cancer therapies aimed at restoring normal signaling pathways .
2. Anti-inflammatory Properties
Research indicates that compounds similar to 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide exhibit anti-inflammatory effects. By inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 through the NF-kB pathway, these compounds could provide therapeutic benefits in inflammatory diseases .
3. Antimicrobial Activity
Some studies suggest that thieno[2,3-b]pyridine derivatives possess antimicrobial properties. The structural features of this compound may contribute to its efficacy against various bacterial strains, making it a candidate for further exploration in antibiotic development .
Biochemical Research Applications
1. Target Identification
The compound's ability to inhibit specific kinases makes it a valuable tool in biochemical research for identifying targets within signaling pathways. This can help elucidate mechanisms underlying various diseases and guide the development of new therapeutic strategies .
2. Structure-Activity Relationship Studies
The unique structure of this compound allows researchers to conduct structure-activity relationship (SAR) studies. By modifying different parts of the molecule, scientists can better understand how structural changes affect biological activity, leading to the design of more effective drugs .
Case Studies
Mechanism of Action
The mechanism of action of 3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide is primarily through inhibition of specific kinases. For instance, it has been shown to inhibit CDK8, a kinase involved in transcription regulation . The inhibition occurs through binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit CDK8 sets it apart from other similar compounds, making it a valuable candidate for drug development .
Biological Activity
3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide is a compound belonging to the thienopyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.31 g/mol. The structure features a thieno[2,3-b]pyridine core substituted by an amino group and a pyridine ring, which is crucial for its biological activity.
Research indicates that thienopyridines, including this compound, exhibit various mechanisms of action:
- Kinase Inhibition : Thienopyridines have been identified as inhibitors of several kinases involved in inflammatory pathways. For instance, they inhibit the IKK complex, which plays a significant role in NF-κB signaling and inflammation .
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various pathogens, including bacteria and protozoa .
- Anticancer Properties : The compound exhibits antiproliferative effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Effects
Thienopyridines have demonstrated significant antimicrobial activity against various strains:
- Staphylococcus epidermidis : Effective against this common skin bacterium.
- Leishmania amazonensis : Showed potential in treating leishmaniasis .
Anti-inflammatory Effects
The compound has been reported to possess anti-inflammatory properties by:
- Inhibiting COX-2 enzyme activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Activity
Studies have shown that derivatives of thienopyridines can inhibit the proliferation of cancer cells:
- In vitro assays indicate that these compounds can effectively reduce cell viability in several cancer lines .
Case Studies
- Inhibition of IKK Complex : A study demonstrated that 3-amino-thieno[2,3-b]pyridines effectively inhibited the IKK complex in vitro, leading to decreased NF-κB activity and reduced expression of pro-inflammatory cytokines .
- Oxidative Dimerization : Research on oxidative dimerization pathways revealed that different solvents influenced the biological activity of resultant products from 3-amino-thieno[2,3-b]pyridine derivatives. The study highlighted the importance of solvent choice in determining the efficacy of these compounds .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyridine or thiophene precursors. A common approach includes cyclization of substituted pyridine-thiols via Thorpe–Ziegler isomerization, followed by functionalization (e.g., amination, halogenation) . For example, cyclization of 3-cyanopyridine-2(1H)-thiones with alkyl halides, followed by isomerization, yields the thieno[2,3-b]pyridine core. Subsequent coupling with pyridin-3-yl groups can be achieved via Suzuki-Miyaura cross-coupling or nucleophilic substitution .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Characterization relies on X-ray crystallography for unambiguous confirmation of the fused thienopyridine ring system and substituent positions . Complementary techniques include:
- NMR spectroscopy : H and C NMR to verify aromatic proton environments and substituent integration .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
- Elemental analysis : To confirm stoichiometry .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of this compound?
- Methodological Answer : Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis .
- Catalysts : Triethylamine or palladium catalysts (e.g., Pd(PPh)) optimize coupling reactions .
- Temperature control : Cyclization steps often require reflux (80–120°C), while amination proceeds at room temperature .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Q. What computational methods are used to optimize synthesis pathways for thieno[2,3-b]pyridine derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Reaction path search algorithms (e.g., GRRM) identify low-energy intermediates, while machine learning models correlate experimental parameters (e.g., solvent, catalyst) with yields . For example, ICReDD integrates computational screening to prioritize high-yield synthetic routes, reducing trial-and-error experimentation .
Q. How can researchers resolve contradictions in reported biological activities of thieno[2,3-b]pyridine derivatives?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent position, chirality) or assay conditions. Strategies include:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., pyridin-3-yl vs. dichlorophenyl) and compare bioactivity .
- Standardized assays : Use consistent cell lines (e.g., HeLa for anticancer screening) and controls to minimize variability .
- Meta-analysis : Cross-reference data from crystallography (e.g., ) and biological testing (e.g., ) to identify structural motifs linked to activity .
Q. What in vitro models are used to assess the anticancer potential of this compound?
- Methodological Answer : Common models include:
- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) to measure IC values .
- Apoptosis detection : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
- Enzyme inhibition : Kinase assays (e.g., EGFR, VEGFR) to identify molecular targets .
- Comparative studies : Benchmark against cisplatin or doxorubicin to evaluate potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
